molecular formula C12H14BCl3O2 B1435774 4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane CAS No. 1165935-95-4

4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane

Cat. No. B1435774
CAS RN: 1165935-95-4
M. Wt: 307.4 g/mol
InChI Key: WDZTUCRLWSSSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane (TMTD) is an organoboron compound that has been used in various scientific research applications. It is a colorless solid and is soluble in organic solvents such as ether, benzene, and chloroform. TMTD has been studied extensively due to its unique properties and its potential applications in various scientific fields.

Scientific Research Applications

  • Synthesis of Boron-Containing Stilbenes : The compound is utilized in synthesizing boron-containing stilbene derivatives, which are significant intermediates for creating conjugated polyenes. These compounds are potential materials for applications like LCD technology. Additionally, these boron-containing polyenes have been under exploration for their potential therapeutic applications for neurodegenerative diseases (Das et al., 2015).

  • Development of Silicon-Based Drugs and Odorants : A variant of the compound has been used as a building block for creating biologically active silicon-containing molecules, showcasing its utility in the synthesis of advanced pharmaceuticals and aromatic compounds (Büttner et al., 2007).

  • Preparation of Propargylation Reagent : The compound has been employed in a scalable process to prepare a key propargylation reagent, demonstrating its utility in large-scale synthetic organic chemistry and highlighting its role in streamlining synthetic routes (Fandrick et al., 2012).

  • Catalyzed Dehydrogenative Borylation : It has been used in the presence of rhodium and ruthenium catalysts for the dehydrogenative borylation of vinylarenes, resulting in regio- and stereodefined vinylboronates. This showcases the compound's versatility in facilitating complex catalytic reactions (Murata et al., 2002).

  • Application in Fluorescence Sensing : A pyrene derivative of the compound has been synthesized, displaying sensitivity and selectivity for H2O2, indicating its potential application in fluorescence sensing and living cell detection (Nie et al., 2020).

  • Palladium-Catalyzed Silaboration of Allenes : This compound has been used in a palladium-catalyzed silaboration process, indicating its role in complex organic reactions and potential applications in synthesizing diverse organic molecules (Chang et al., 2005).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BCl3O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZTUCRLWSSSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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